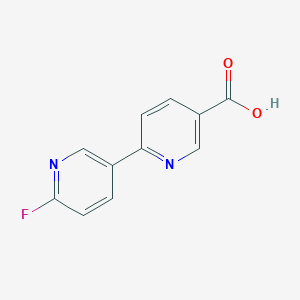

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H7FN2O2 |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

6-(6-fluoropyridin-3-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H7FN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16) |

InChI Key |

WOCIHEBPMPGSHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(5,6-Difluoropyridin-3-yl)-3-methylisoxazole

5-(5,6-Difluoropyridin-3-yl)-3-methylisoxazole is synthesized using 5,6-difluoro-3-iodopyridine, 3-methyl-5-(tributylstannyl)isoxazole, XPhos, and PdOAc2 in 1,4-dioxane at 100 °C for 16 hours, yielding a yellow amorphous solid (3.91 g, 60% yield).

Synthesis of (±)-6-(1-(8-fluoro-6-(3-methylisoxazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one

React 6-(1-hydroxyethyl)-1,6-naphthyridin-5(6H)-one with PPh3 and TMSN3, introduce DEAD, and purify the residue by MPLC eluting with a gradient of 0–100% DCM:MeOH:NH4OH (90:10:10) in DCM to afford (±)-6-(1-(8-fluoro-6-(3-methylisoxazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one (120 mg, 52% yield over two steps) as a white amorphous solid.

Synthesis of (R)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride

React 6-(1-hydroxyethyl)-1,6-naphthyridin-5(6H)-one with PPh3 and (S)-(−)-lactic acid methyl ester in THF, add DEAD dropwise, maintain the reaction temperature below 15 °C, concentrate under reduced pressure, azeotrope with EtOAc, partition between a 6 N HCl solution and Et2O, heat to 75 °C for 10 h, cool to room temperature, wash with EtOAc, and concentrate under reduced pressure to produce a thick slurry. Cool the slurry to 0 °C, filter the precipitate, and wash with cold MeCN to afford the product.

Synthesis of (R)-6-(1-(8-Fluoro-6-(3-methylisoxazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one

React (R)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride with 1-(3-fluoro-5-(3-methylisoxazol-5-yl)pyridin-2-yl)hydrazine and HATU in MeCN under N2. Cool to 0 °C in an ice bath, add Hunig’s base dropwise, warm to room temperature, and concentrate under reduced pressure. Pass the residue through a plug of silica gel and elute with a gradient of 0–100% DCM:MeOH:NH.

Synthesis of 5-(6-Fluoropyridin-3-yl)-3-methylisoxazole

React 5-iodo-2-fluoropyridine with (t-Bu)3P·BF4, Pd2(dba)3, and 1,4-dioxane. Slowly add CsF to the stirred reaction mixture, warm to 90 °C, cool to room temperature, and concentrate under reduced pressure. Suspend the crude material in EtOAc, filter through a silica-gel plug, elute with EtOAc, and concentrate under reduced pressure. Triturate the resulting solid with acetonitrile and age at 0 °C for 30 min. Filter the solid and wash with cold acetonitrile and hexanes. Concentrate the filtrate under reduced pressure and triturate the solid with Et.

Method for Preparation of 6-Trifluoromethylpyridine-3-Carboxylic Acid Derivatives

An improved procedure for preparing 6-trifluoromethylpyridine-3-carboxylic acid derivatives avoids the use of vinyl ethers, trifluoroacetylated enolether intermediates, or trifluoroacetylated enamine intermediates, and comprises only a few synthetic steps, which reduces overall costs. The hydrogenolytic dehalogenation at position 4 of the pyridine substituted with halogen on position 4 is possible even with an alkoxymethyl substituent on position 2.

Synthesis of Serpatatinib

The synthesis of serpatatinib involves several steps:

- Suzuki coupling of 3-bromo-5-alkoxy pyridine with 2-fluoropyridine-5-boronic acid pinacol ester or 2-fluoropyridine-5-boronic acid to produce 6 '-fluoro-5-alkoxy-3, 3' -bipyridine.

- Reacting the compound from step one with O- (2,4, 6-trimethylbenzenesulfonyl) hydroxylamine to produce 1-amino-6 '-fluoro-5-alkoxy- [3,3' -bipyridine ] -1-2,4, 6-trimethylbenzenesulfonate.

- Reacting the compound from step two with propiolate to produce 6-alkoxy-4- (6-fluoropyridin-3-yl) pyrazolo [1,5-a ] pyridine-3-carboxylate.

- Removing the carboxylic ester group from the compound in step three under the action of HBr to obtain 4- (6-fluoropyridin-3-yl) -6-alkoxypyrazolo [1,5-a ] pyridine.

- Reacting the compound from step four in POCl3 under DMF conditions to prepare 6-alkoxy-4- (6-fluoropyridin-3-yl) pyrazolo [1,5-a] pyridine-3-carbaldehyde.

- Reacting the compound from step five with hydroxylamine hydrochloride to produce 6-alkoxy-4- (6-fluoropyridin-3-yl) pyrazolo [1,5-a ] pyridine-3-carbaldehyde oxime.

Chemical Reactions Analysis

Types of Reactions

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyridine N-oxides, while reduction reactions may yield reduced pyridine derivatives .

Scientific Research Applications

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Mechanism of Action

The mechanism of action of 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural features and molecular properties of 6-(6-fluoropyridin-3-yl)pyridine-3-carboxylic acid with analogs:

Key Observations :

- Substituent Effects : The fluoropyridinyl group (hypothetical compound) balances electronegativity and steric bulk, whereas trifluoromethyl groups () increase hydrophobicity and metabolic stability . Furyl () and oxetane () substituents modulate solubility and bioavailability .

- Molecular Weight : The hypothetical compound (233.18 g/mol) aligns with drug-like small molecules (<500 g/mol), similar to glucokinase activators in (C18H16N2O3, 316.33 g/mol) .

Biological Activity

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's unique structural properties, influenced by the presence of fluorine, enhance its interaction with biological targets, making it a subject of interest in drug development and biochemical research.

- Molecular Formula : C11H7FN2O2

- Molecular Weight : 218.18 g/mol

- IUPAC Name : 6-(6-fluoropyridin-3-yl)pyridine-3-carboxylic acid

- Canonical SMILES : C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)F

These properties indicate that the compound is relatively small and contains a carboxylic acid group, which is often associated with biological activity due to its ability to form hydrogen bonds and interact with various biomolecules.

The biological activity of 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The electron-withdrawing effect of the fluorine atom enhances the compound's reactivity and binding affinity to various proteins and enzymes. This can lead to modulation of enzymatic activity, receptor binding, and alterations in signaling pathways.

Biological Activity

Research indicates that fluorinated pyridines, including this compound, exhibit various biological activities:

- Antioxidant Activity : Fluorinated pyridines have been studied for their antioxidant properties, which can protect cells from oxidative stress. For instance, derivatives similar to 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid have shown effective radical scavenging capabilities in vitro .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The introduction of fluorine into the pyridine structure can enhance the cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition of cell proliferation in human leukemia and breast cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in critical metabolic pathways. The presence of the carboxylic acid group can facilitate interactions with active sites on enzymes, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated .

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated pyridines:

- Study on Antioxidant Properties : A study demonstrated that certain hydroxylated pyridine derivatives exhibited superior antioxidant activity compared to traditional phenolic compounds, suggesting a potential application in health supplements or pharmaceuticals aimed at reducing oxidative damage .

- Anticancer Activity Evaluation : In vitro assays indicated that 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid showed promising results against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Compound | IC50 Reference (µM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| U-937 | 0.78 | Doxorubicin | 2.84 |

| CEM-13 | 0.19 | Doxorubicin | 1.93 |

Q & A

Q. What are the optimal synthetic routes for preparing 6-(6-fluoropyridin-3-yl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluoropyridine and pyridine-carboxylic acid precursors. Catalysts like palladium or copper are critical for aryl-aryl bond formation, while solvents such as DMF or toluene optimize reaction kinetics . Fluorination steps may require selective agents like KF in DMSO . Post-synthetic purification (e.g., column chromatography or recrystallization) is essential to isolate the product, with yields influenced by temperature, catalyst loading, and solvent polarity.

Q. Which spectroscopic techniques are most reliable for characterizing structural and functional groups in this compound?

- Methodological Answer :

- NMR : and NMR confirm fluorine placement and aromatic proton environments. NMR identifies carboxylate and pyridine ring carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and aromatic C-F bonds (~1200 cm) are diagnostic .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) to improve solubility. Co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-20) can stabilize the compound in cell culture media. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in fluoropyridine-carboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to predict nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect directs substitution to the para position on the pyridine ring. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictory data in reaction optimization (e.g., low yields vs. high purity)?

- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial designs, systematically vary parameters (catalyst type, temperature, solvent). Response surface methodology (RSM) identifies optimal conditions. Conflicting results may arise from competing reaction pathways (e.g., hydrolysis of intermediates), necessitating real-time monitoring via LC-MS .

Q. How can crystallography or cryo-EM elucidate this compound’s binding mode with biological targets?

- Methodological Answer : Co-crystallization with proteins (e.g., kinases or proteases) requires soaking experiments or co-expression. X-ray crystallography resolves atomic-level interactions, while cryo-EM is suitable for larger complexes. For example, ligand-protein complexes in the PDB (e.g., entry 2U6) demonstrate pyridine-carboxylic acid interactions with catalytic residues .

Q. What bioactivity assays are suitable for evaluating its potential as an enzyme inhibitor or agrochemical?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) or ITC (isothermal titration calorimetry) quantify binding affinity.

- Antimicrobial Activity : MIC (minimum inhibitory concentration) assays against bacterial/fungal strains, with autophagy induction pathways (e.g., LC3-II Western blotting) for mechanistic insights .

- Herbicidal Potential : Chlorophyll fluorescence inhibition assays, referencing sulfonylurea herbicides with similar pyridine-carboxylic acid scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.